molecular formula C9H13NO3 B3358126 Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate CAS No. 774-16-3

Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate

Cat. No. B3358126
CAS RN: 774-16-3
M. Wt: 183.2 g/mol
InChI Key: HWJBWZNFLMYTEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . High yield and operational simplicity are the main features of the presented synthetic procedure .

Future Directions

The future directions for research on “Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate” and related compounds could include further exploration of their synthesis, chemical reactions, mechanisms of action, and biological activities. Given the broad range of biological activities exhibited by pyrrole-containing compounds , there is potential for the development of new drugs based on these structures.

properties

IUPAC Name

methyl 3-(3-methyl-5-oxo-1,2-dihydropyrrol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-5-10-9(12)7(6)3-4-8(11)13-2/h3-5H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJBWZNFLMYTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576966
Record name Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

774-16-3
Record name Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
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Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
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Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
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Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
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Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
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Methyl 3-(4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate

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